molecular formula C7H10ClN3 B3052230 Benzamidrazone hydrochloride CAS No. 39696-43-0

Benzamidrazone hydrochloride

Katalognummer B3052230
CAS-Nummer: 39696-43-0
Molekulargewicht: 171.63 g/mol
InChI-Schlüssel: LGCHTRBWBXRSLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamidrazone hydrochloride is a chemical compound with a complex structure. It contains a total of 32 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 amidine derivatives .


Synthesis Analysis

The synthesis of benzimidazole derivatives, which are structurally similar to Benzamidrazone hydrochloride, has been reported in the literature. A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been described. This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of Benzamidrazone hydrochloride is complex, with 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . The structure includes multiple bonds, aromatic bonds, and amidine derivatives .

Wissenschaftliche Forschungsanwendungen

Clinical Antiemetic Effect

A study on the antiemetic effect of benzquinamide, a compound related to Benzamidrazone hydrochloride, evaluated its effectiveness in patients treated with chemotherapy. The incidence of nausea and vomiting in patients treated with benzquinamide was found to be similar to that in placebo-treated patients (Moertel et al., 1975).

Diuretics with Carbonic Anhydrase Inhibitory Action

Research on diuretics, including benzothiadiazines, which have structural similarities to Benzamidrazone hydrochloride, shows these compounds inhibit carbonic anhydrase isoforms. This action is relevant to pathologies such as obesity, cancer, epilepsy, and hypertension (Carta & Supuran, 2013).

Use in Controlling Drooling in Cerebral Palsy

Benzhexol hydrochloride, chemically related to Benzamidrazone, has been evaluated for its effectiveness in controlling drooling in children with cerebral palsy. A significant improvement in drooling was observed with minimal side effects (Reddihough et al., 1990).

Antianxiety Properties

Benzquinamide, a related compound, has been studied for its antianxiety properties. It showed promising selectivity of action in animal pharmacology and therapeutic usefulness in various clinical anxiety states (Scriabine et al., 1963).

Antiaggregatory and Antithrombotic Effects

A novel platelet glycoprotein IIb/IIIa receptor antagonist, closely related to Benzamidrazone hydrochloride, showed significant antiaggregatory and antithrombotic effects, suggesting its potential in the treatment of thrombotic diseases (Banno et al., 1999).

Cellular Mechanisms of Benzodiazepine Action

Research into the cellular mechanisms of benzodiazepine action, with chemical relevance to Benzamidrazone, has advanced our understanding of their therapeutic properties and low toxicity in treating conditions like anxiety, insomnia, and certain kinds of spasticity (Study & Barker, 1982).

Adjunct to Sedation for Colonoscopy

A study investigating the efficacy of diphenhydramine hydrochloride as an adjunct to improve sedation during colonoscopy found a reduction in the amount of standard sedatives used, indicating its potential benefits in conscious sedation for colonoscopy procedures (Tu et al., 2006).

Zukünftige Richtungen

Research on benzimidazole derivatives, which are structurally similar to Benzamidrazone hydrochloride, is a main focus for many laboratories around the world to prepare better anticancer drugs . The development of clinically advantageous H1 antihistamines with the aid of molecular techniques might be available in the future .

Eigenschaften

IUPAC Name

N'-aminobenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCHTRBWBXRSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951465
Record name Benzenecarboximidohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamidrazone hydrochloride

CAS RN

39696-43-0, 28819-30-9
Record name NSC113508
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenecarboximidohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamidrazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamidrazone hydrochloride
Reactant of Route 2
Benzamidrazone hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzamidrazone hydrochloride
Reactant of Route 4
Benzamidrazone hydrochloride
Reactant of Route 5
Benzamidrazone hydrochloride
Reactant of Route 6
Benzamidrazone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.